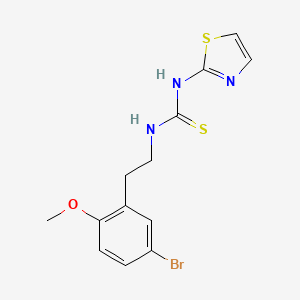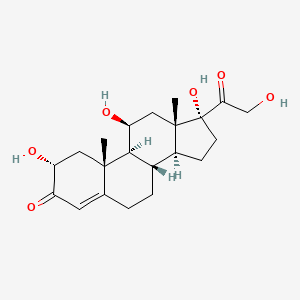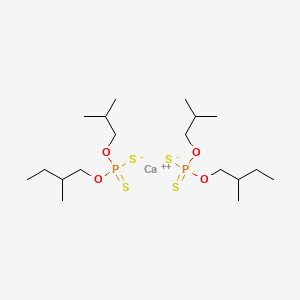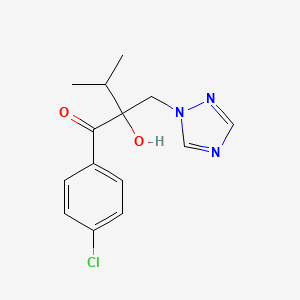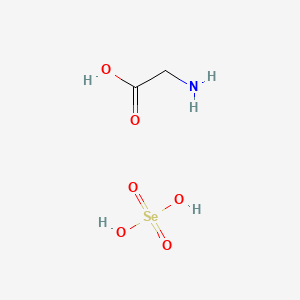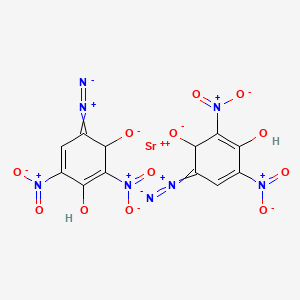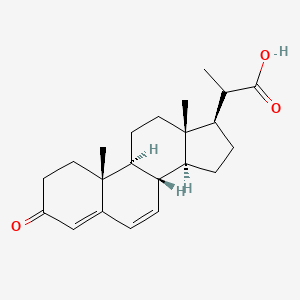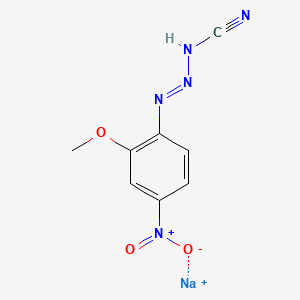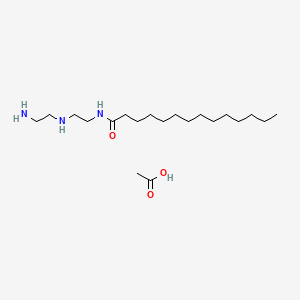
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is a chemical compound with the molecular formula C22H48N4O3 It is known for its unique structure, which includes a myristamide group linked to an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.
Solvents: Organic solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amides.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve organic solvents and mild temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of simpler amides and amines.
Substitution: Formation of substituted amides and secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular membranes and proteins. The compound’s aminoethyl groups facilitate binding to specific molecular targets, leading to alterations in cellular processes. Pathways involved may include signal transduction and membrane permeability modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-Aminoethyl)amino)ethyl)stearamide monoacetate
- N-(2-((2-Aminoethyl)amino)ethyl)oleamide monoacetate
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
94113-40-3 |
|---|---|
Molekularformel |
C18H39N3O.C2H4O2 C20H43N3O3 |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4) |
InChI-Schlüssel |
CHXXMRQMCKXMMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


